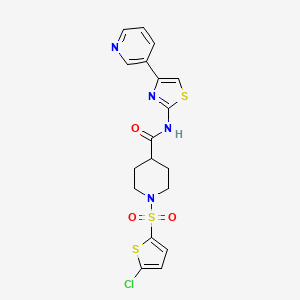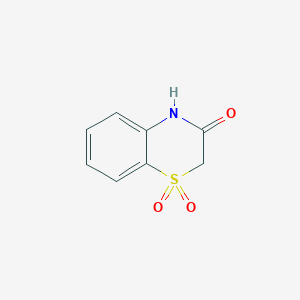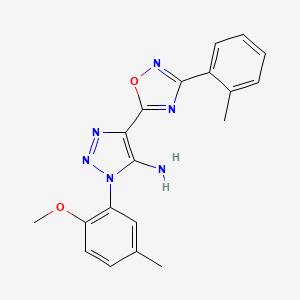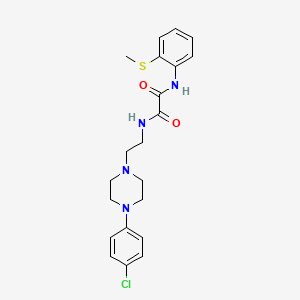![molecular formula C21H17N3O5S B2510852 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide CAS No. 476298-62-1](/img/structure/B2510852.png)
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide is a derivative of thiazole-based acetamide. Thiazole acetamides are a class of compounds known for their diverse pharmacological activities, including anti-inflammatory and antioxidant properties. The specific compound is not directly mentioned in the provided papers, but insights can be drawn from similar compounds discussed in the literature.
Synthesis Analysis
The synthesis of related thiazole acetamide compounds typically involves the refluxing of benzothiazoles with acetic acid or other acylating agents. For instance, a series of N-(4-aryl-1,3-thiazol-2-yl)acetamides were synthesized and evaluated for their biological activities . Although the exact synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide is not described, it is likely to follow similar synthetic routes involving the acylation of thiazole derivatives.
Molecular Structure Analysis
The molecular structure of thiazole acetamides is characterized by the presence of hydrogen bonding and various dihedral angles between the rings in the molecules. For example, in the case of 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide, the acetamide group forms distinct dihedral angles with the phenyl and thiazole rings, which can affect the molecule's overall conformation and properties . The specific molecular structure of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide would need to be determined experimentally to provide a detailed analysis.
Chemical Reactions Analysis
Thiazole acetamides can participate in various chemical reactions, primarily due to their amide functional group. The amide group can act as a hydrogen bond donor or acceptor, which plays a significant role in the formation of supramolecular assemblies and crystal packing . The reactivity of the specific compound would be influenced by the substituents on the thiazole ring and the additional isoindolinone moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole acetamides are influenced by their molecular structure and the nature of their substituents. For example, the photophysical properties of N-(benzo[d]thiazol-2-yl)acetamides are affected by the substituents on the benzothiazole moiety, which can lead to different hydrogen-bonded assemblies and photophysical behaviors . The antioxidant and anti-inflammatory activities of similar compounds have been evaluated, showing that specific derivatives possess excellent activities due to their structural features . The exact physical and chemical properties of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide would require experimental determination to provide a comprehensive analysis.
Aplicaciones Científicas De Investigación
Anticonvulsant Activities
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide and its derivatives have been extensively studied for their anticonvulsant properties. Researchers have synthesized various derivatives of this compound and evaluated them for their efficacy in preventing seizures. For instance:
- Anticonvulsant Derivatives Synthesis: A study demonstrated the design and synthesis of derivatives of this compound, highlighting their ability to inhibit seizure spread, as indicated by the maximal electroshock seizure (MES) test in mice (Nikalje, Khan, & Ghodke, 2011).
- Anticonvulsant Properties and SAR: Another research explored the synthesis, structure-activity relationship (SAR), and biochemical characterization of N-(4-phenylthiazol-2-yl)benzenesulfonamides, identifying compounds as high-affinity inhibitors of kynurenine 3-hydroxylase, which can be related to anticonvulsant activities (Röver et al., 1997).
- Efficacy in Seizure Models: Investigations have also shown that compounds related to this chemical structure are effective in various seizure models, further emphasizing the anticonvulsant potential of these compounds (King et al., 2011).
Radiomodulatory Effects
Some derivatives of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide have been studied for their radiomodulatory effects, particularly in the context of reducing the damaging effects of radiation:
- Radioprotection and Antioxidant Activity: A study synthesized new quinazolinone derivatives with a benzenesulfonamide moiety and evaluated their ability to induce the antioxidant enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1). One particular compound demonstrated significant radioprotective effects and antioxidant activity in vitro and in vivo, suggesting potential therapeutic applications in mitigating radiation-induced damage (Soliman et al., 2020).
Propiedades
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S/c1-28-16-8-7-12(9-17(16)29-2)15-11-30-21(22-15)23-18(25)10-24-19(26)13-5-3-4-6-14(13)20(24)27/h3-9,11H,10H2,1-2H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBYEHLBBWDOCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2510771.png)
![N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2510773.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-(1-cyano-1-methylethyl)acetamide](/img/structure/B2510775.png)


![1-(4-Bromophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2510778.png)
![N-(4-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2510779.png)
![4-butoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2510781.png)

![4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2510788.png)
![Ethyl 5-(2-chloropropanoylamino)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2510791.png)